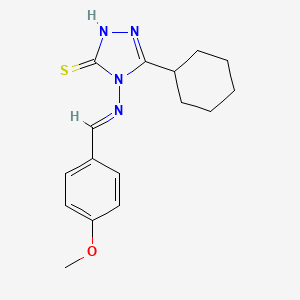
5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties such as corrosion resistance or enhanced mechanical strength.
作用機序
The mechanism of action of 5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol
- 4-Methoxybenzaldehyde derivatives
Uniqueness
5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclohexyl and methoxybenzylidene groups, which can impart distinct biological and chemical properties. These structural features can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
特性
分子式 |
C16H20N4OS |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
3-cyclohexyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H20N4OS/c1-21-14-9-7-12(8-10-14)11-17-20-15(18-19-16(20)22)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22)/b17-11+ |
InChIキー |
OKWSNOMJJHBXTR-GZTJUZNOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
正規SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















